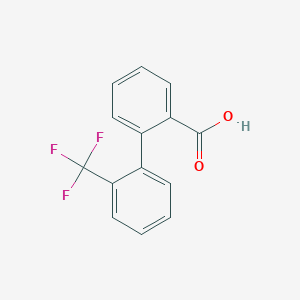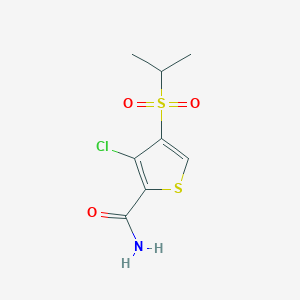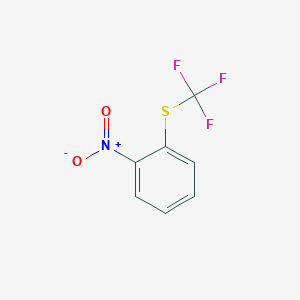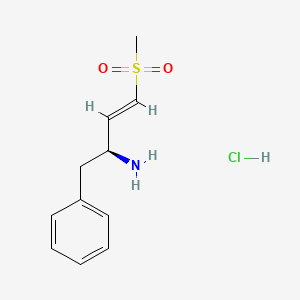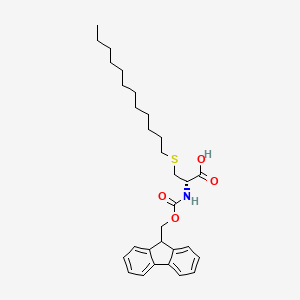
(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, commonly referred to as N-FMOC protected, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 134-136°C and a molecular weight of 400.48 g/mol. N-FMOC protected is a derivative of amino acids and is used as a protecting group in peptide synthesis and as a reagent in organic synthesis. It is a versatile compound that can be used to modify proteins and peptides, as well as to study the structure and function of proteins.
Scientific Research Applications
N-FMOC protected is used in a variety of scientific research applications. It is used to modify proteins and peptides, as well as to study the structure and function of proteins. It is also used in the synthesis of peptide hormones and other peptide-based drugs, as well as in the synthesis of oligonucleotides and other nucleic acid-based drugs. Additionally, it is used in the synthesis of small molecules and other organic compounds.
Mechanism of Action
N-FMOC protected is used as a protecting group in peptide synthesis. It is used to protect the side chains of amino acids from unwanted reactions during the synthesis process. It is also used to modify proteins and peptides, as well as to study the structure and function of proteins.
Biochemical and Physiological Effects
N-FMOC protected has no known biochemical or physiological effects. It is used as a protecting group in peptide synthesis and as a reagent in organic synthesis, and is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
N-FMOC protected has several advantages for use in lab experiments. It is easy to use, stable, and can be used to modify proteins and peptides. Additionally, it is cost-effective and can be used in a variety of synthetic processes. However, it is limited in its scope, as it cannot be used to modify proteins or peptides that are not amino acids.
Future Directions
There are a number of potential future directions for the use of N-FMOC protected. These include its use in the synthesis of peptide hormones, the synthesis of oligonucleotides, the synthesis of small molecules, and the synthesis of other organic compounds. Additionally, it could be used to study the structure and function of proteins, as well as to modify proteins and peptides. Finally, it could be used to develop new methods of peptide synthesis and to improve existing methods.
Synthesis Methods
N-FMOC protected is synthesized through a process called Fmoc-solid phase peptide synthesis (Fmoc-SPPS). This process involves the reaction of an amino acid with N-Fmoc-Cl, in the presence of a base (such as pyridine or triethylamine) and a solvent (such as dichloromethane or methanol). This reaction produces an amino acid derivative, which is then coupled with another amino acid in the presence of a coupling agent (such as diisopropylcarbodiimide or N,N’-dicyclohexylcarbodiimide). The resulting peptide is then deprotected with a base (such as trifluoroacetic acid or piperidine) and a solvent (such as dichloromethane or methanol). This process is repeated until the desired peptide is obtained.
properties
IUPAC Name |
(2S)-3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO4S/c1-2-3-4-5-6-7-8-9-10-15-20-36-22-28(29(32)33)31-30(34)35-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27-28H,2-10,15,20-22H2,1H3,(H,31,34)(H,32,33)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOLXHPPTSGWIX-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)

